

Stafib-1: A Selective Small-Molecule Inhibitor of the STAT5b SH2 Domain

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Compound of Interest

Compound Name: Stafib-1

Cat. No.: B611026

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Abstract

Signal Transducer and Activator of Transcription 5b (STAT5b) is a critical transcription factor implicated in the progression of various human cancers, particularly hematologic malignancies like chronic myeloid leukemia. Its high degree of homology with STAT5a has historically posed a significant challenge for the development of selective inhibitors. This document provides a comprehensive technical overview of **Stafib-1**, the first small molecule developed to selectively inhibit the Src homology 2 (SH2) domain of STAT5b with nanomolar potency. We detail its discovery, mechanism of action, binding kinetics, and selectivity profile. Furthermore, this guide outlines the key experimental protocols for the characterization of **Stafib-1** and its derivatives, and visualizes the pertinent biological pathways and experimental workflows.

Introduction and Mechanism of Action

The transcription factors STAT5a and STAT5b are essential mediators of cytokine and growth factor signaling, playing crucial roles in cell proliferation, differentiation, and survival. In many cancers, including those driven by the BCR-ABL1 fusion protein, STAT5 is constitutively activated, promoting leukemic cell survival and disease progression.^[1] While STAT5a and STAT5b share 93% sequence identity in their SH2 domains, the functional inhibition of STAT5b has been shown to be more effective in reducing tumor cell proliferation than the inhibition of STAT5a.^[1]

Stafib-1 was developed as a natural product-inspired, low-nanomolar inhibitor that selectively targets the STAT5b SH2 domain.[2] The SH2 domain is crucial for STAT activation, as it recognizes and binds to specific phosphotyrosine motifs on activated cytokine receptors and non-receptor tyrosine kinases like JAK2 or BCR-ABL1. This binding event is a prerequisite for STAT phosphorylation, subsequent dimerization, and nuclear translocation to regulate gene expression.

Stafib-1 functions as a competitive inhibitor, occupying the phosphotyrosine-binding pocket of the STAT5b SH2 domain. This prevents the recruitment of STAT5b to its upstream activators, thereby inhibiting its phosphorylation and downstream signaling functions. The development of a prodrug form, Pom**stafib-1**, allows for the efficient delivery of the active molecule into cells for the study of its effects in a cellular context.[3]

Quantitative Data

The following tables summarize the key quantitative parameters for **Stafib-1** and its rationally optimized successor, Stafib-2.

Table 1: In Vitro Binding Affinity and Inhibitory Concentration

Compound	Target	K _i (nM)	IC ₅₀ (nM)	Selectivity (STAT5a K _i / STAT5b K _i)
Stafib-1	STAT5b	44[2][4]	154[4]	>50-fold[2][4]
STAT5a	2420[3]	-		
Stafib-2	STAT5b	9[1][5]	-	~144-fold
STAT5a	1300[6]	-		

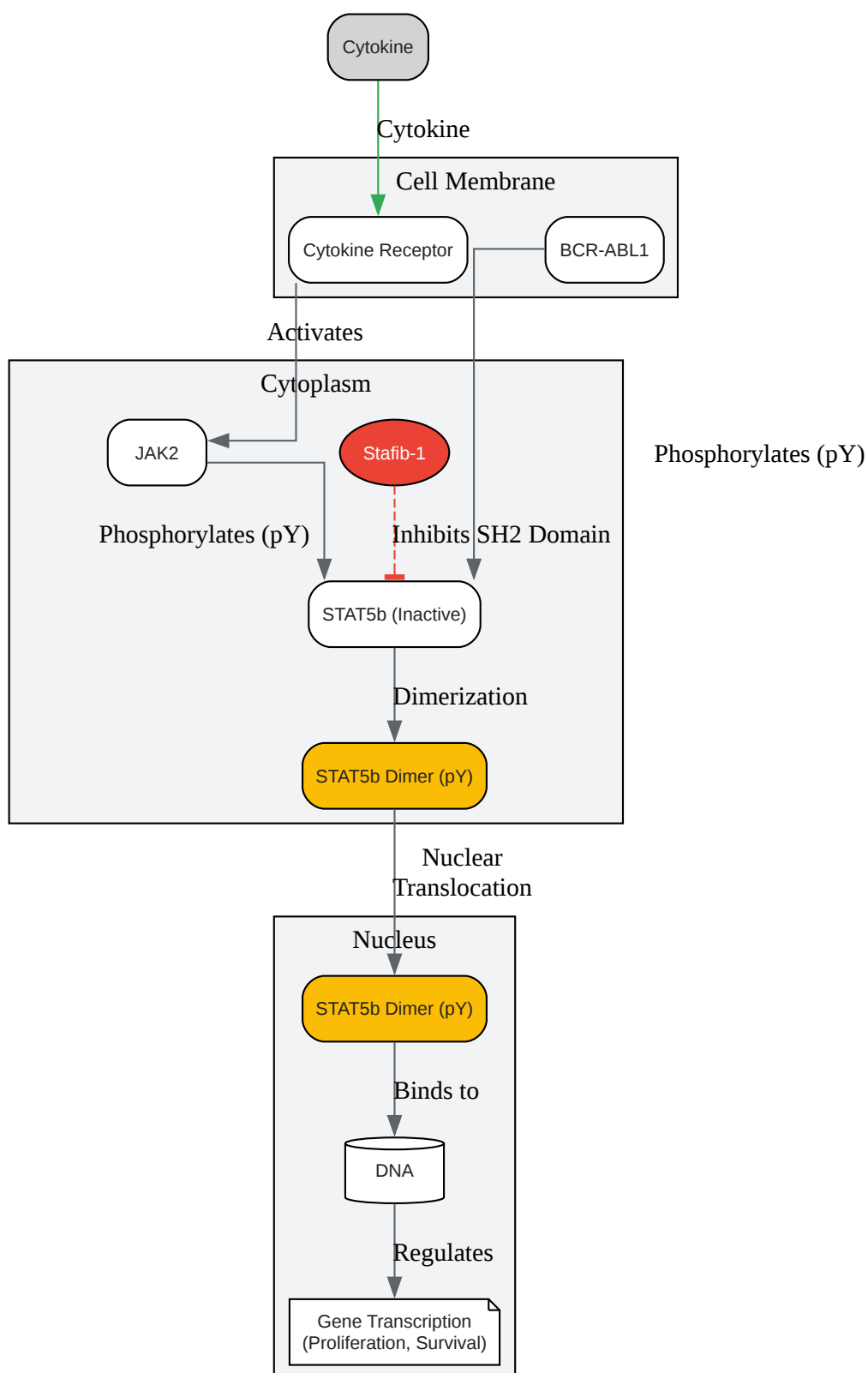
Table 2: Selectivity Profile of Stafib-1 (Compound 13 in the source) against other STAT SH2 Domains

Target SH2 Domain	K _i (μM)
STAT5b	0.044
STAT1	>100
STAT2	>100
STAT3	>100
STAT4	>100
STAT6	>100
Lck	>100

(Data derived from Figure 3d of the publication
by Elumalai et al., Angew. Chem. Int. Ed. 2015,
54, 4758 –4763)[3]

Signaling Pathways and Experimental Workflows

Diagram 1: STAT5 Signaling Pathway in Leukemia





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